{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is a chemical compound that belongs to the class of organic compounds. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with a chlorophenyl group. The compound is characterized by its unique structural and functional properties, making it of interest in various scientific applications.
This compound is classified as an organic compound due to the presence of carbon atoms in its structure. Organic compounds are typically characterized by carbon-hydrogen bonds and can be derived from natural sources or synthesized in laboratories. Specifically, it falls under the category of heterocyclic compounds, which contain rings that include atoms other than carbon, such as nitrogen .
The synthesis of {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride can be achieved through several methods, primarily involving the reaction of appropriate precursors. One common approach involves:
These methods require careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity .
The molecular formula for {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride is CHClN•HCl. The compound features:
The three-dimensional structure can be represented using various modeling techniques such as molecular dynamics simulations or computational chemistry software to visualize its conformation and potential interactions .
The compound exhibits several potential chemical reactions:
These reactions are significant for modifying the compound for specific applications in medicinal chemistry or material science .
The mechanism of action for compounds like {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride often involves interaction with biological targets such as enzymes or receptors. For instance, if this compound exhibits pharmacological activity:
Understanding these interactions requires detailed studies using techniques such as docking simulations or biological assays to elucidate binding affinities and efficacy .
The physical properties of {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride include:
Chemical properties include stability under standard laboratory conditions but may vary when exposed to strong acids or bases. Reactivity with oxidizing agents should also be assessed during handling .
This compound has potential applications in various fields:
Research into this compound's efficacy and safety profile is crucial for advancing its applications in therapeutic contexts .
The systematic naming of pyrazole-methylamine derivatives follows IUPAC conventions based on substitution patterns:
Table 1: Structural Analogues of Pyrazole-Methylamine Derivatives
CAS Number | IUPAC Name | Substitution Pattern | Molecular Formula |
---|---|---|---|
1158572-03-2 | {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride | 4-Cl-Ph at C3; NH₂CH₂ at C4 | C₁₀H₁₁Cl₂N₃ |
1208518-95-9 | {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}(methyl)amine hydrochloride | 3-Cl-Ph at N1; CH₃NHCH₂ at C4 | C₁₁H₁₃Cl₂N₃ |
956261-64-6 | {[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}(methyl)amine | 4-Cl-Ph at C3; Ph at N1; CH₃NHCH₂ at C4 | C₁₇H₁₆ClN₃ |
Key distinctions include:
The canonical SMILES string NCC1=CNN=C1C2=CC=C(Cl)C=C2.[H]Cl
precisely encodes the connectivity and protonation state [3].
Chlorophenyl-pyrazole hybrids emerged in the 1990s as bioisosteres for aryl heterocycles in NSAIDs and kinase inhibitors. Key milestones include:
Table 2: Evolution of Key Chlorophenyl-Pyrazole Pharmacophores
Era | Representative Compound | Therapeutic Application | Structural Advancement |
---|---|---|---|
1990s | 3-(4-Chlorophenyl)-1-methyl-1H-pyrazol-5-amine | Anti-inflammatory precursors | C5-amine with N1-methylation |
2000s | {[1-(3-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine HCl | Neurotransmitter analogs | C4-aminomethyl with N1-aryl substitution |
2010s | {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine HCl | Kinase inhibitor intermediates | Unsubstituted N1 enhancing synthetic versatility |
Recent innovations focus on ring-flexibility balance: The rigid 4-chlorophenyl/pyrazole core paired with a flexible aminomethyl side chain enables optimal target engagement in protein binding pockets. This design is evident in autophagy-inducing agents like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide [4].
Hydrochloride salt formation is a critical strategy for optimizing the physicochemical properties of basic pyrazole amines:
Table 3: Physicochemical Properties of Pyrazole-Methylamine Hydrochlorides
Property | {[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl}amine HCl | 3-(1-(4-chlorophenyl)-1H-pyrazol-4-yl)propan-1-amine HCl | Primary Differences |
---|---|---|---|
Molecular Weight | 244.12 g/mol | 272.17 g/mol | Extended alkyl chain (+C₂H₄) |
Melting Point | Not reported (analogue: 150°C for 126417-82-1) | Not available | N/A |
Solubility Profile | Water-soluble (HCl form) | Water-soluble | Similar salt behavior |
Storage Conditions | Cold-chain (2–8°C) recommended | Ambient | Enhanced stability with shorter alkyl chain |
Synthetic pathways emphasize salt formation as the final step: Alkylation of pyrazole-4-carbaldehydes followed by reductive amination yields the free base, with HCl gas bubbling generating the salt [9]. This process minimizes side reactions and ensures high purity (>95%) for biological testing [1] [3].
Concluding Remarks
{[3-(4-Chlorophenyl)-1H-pyrazol-4-yl]methyl}amine hydrochloride embodies the strategic convergence of three medicinal chemistry principles: (1) pyrazole’s capacity for diverse substitution, (2) 4-chlorophenyl’s role in enhancing lipophilicity and target affinity, and (3) hydrochloride salt formation for bioavailability optimization. Future research should explore in silico modeling of its interactions with kinase domains and inflammation-associated enzymes, leveraging its structural taxonomy for targeted drug design. Current gaps include comprehensive solubility-stability profiles and in vitro permeability data, warranting further preclinical characterization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0